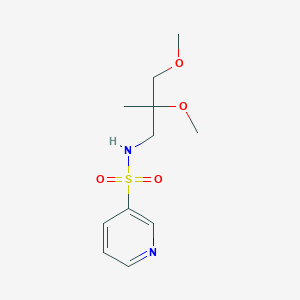
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with the CAS Number: 2060034-28-6 . It has a molecular weight of 267.72 . The IUPAC name for this compound is N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.
科学的研究の応用
Bioconjugation Mechanisms
- Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). They found that EDC rapidly loses activity in low pH aqueous media, producing a urea derivative, but remains stable at neutral and higher pH. The study highlights the specific conditions under which carbodiimides like EDC are effective in bioconjugation processes (Nakajima & Ikada, 1995).
Crystal Structure Studies
- Jeseentharani et al. (2010) investigated the crystal structure of some imino Schiff bases. The study involved the synthesis of compounds from reactions between ketones and amines, which could be relevant for understanding the structural properties of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride and its derivatives (Jeseentharani et al., 2010).
Amination Processes
- George and Lappert (1969) showed that aminostannanes are effective aminating agents for various substrates, suggesting potential applications for Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in amination reactions (George & Lappert, 1969).
Hydrogel and Drug Delivery Research
- Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and evaluated its use as a cross-linker in chitosan hydrogels for drug delivery. This study showcases the potential of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in forming hydrogels with specific properties for biomedical applications (Karimi et al., 2018).
Biocatalysis and Chiral Intermediates
- Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an intermediate for angiotensin-converting enzyme inhibitors, highlighting the relevance of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in the synthesis of medically significant compounds (Zhao Jin-mei, 2008).
Surface Modification and Material Science
- Keen et al. (2006) explored the introduction of amine functionalities on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) surfaces. This research could be relevant to applications of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in surface chemistry and material modifications (Keen et al., 2006).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFVLPDLKUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)
![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)